2-pentylsulfanyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

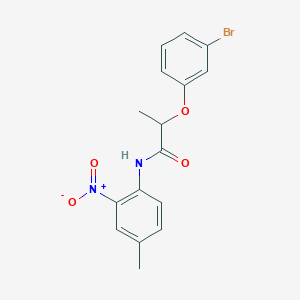

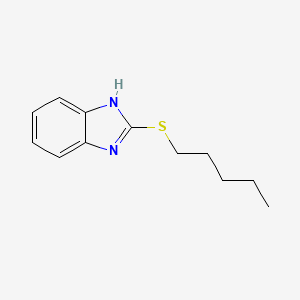

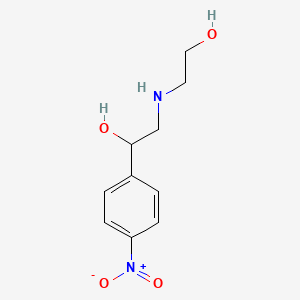

2-Pentylsulfanyl-1H-benzimidazole (PSBI) is a chemical compound that belongs to the category of heterocyclic compounds. It has a molecular formula of C12H16N2S and an average mass of 220.334 Da .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including this compound, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . This process yields high efficiency and allows for easy separation of the resulting benzimidazoles .Scientific Research Applications

Antimicrobial Agents Against Helicobacter pylori

Benzimidazole derivatives have been identified as potent antimicrobial agents against Helicobacter pylori, a significant gastric pathogen. A study highlighted the synthesis of a series of compounds with a scaffold similar to 2-pentylsulfanyl-1H-benzimidazole, which exhibited potent activity against H. pylori, including strains resistant to metronidazole or clarithromycin. These compounds were also found to have a low rate of resistance development, an essential factor for long-term therapeutic efficacy [Carcanague et al., 2002].

Corrosion Inhibition

Benzimidazole derivatives, including compounds structurally related to this compound, have demonstrated effectiveness as corrosion inhibitors, particularly for iron in acidic media. Through electrochemical and chemical techniques, these compounds have shown to significantly reduce the corrosion rate of iron, making them valuable for protecting metal surfaces in industrial applications [Khaled, 2010].

Antibacterial and Antifungal Activities

Several studies have synthesized benzimidazole derivatives that exhibited significant antibacterial and antifungal activities. For instance, compounds derived from 2-mercaptobenzimidazole showed excellent activity against a variety of microbial strains, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Aspergillus fumigatus, and Candida albicans [Hosamani & Shingalapur, 2011]. These findings suggest potential applications in developing new antimicrobial agents.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A novel benzimidazole compound was identified as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. The development of a water-soluble prodrug of this compound improved key drug-like properties, such as solubility and formulability, highlighting its potential as a new antibacterial agent [O'Dowd et al., 2015].

Chemical Synthesis and Molecular Docking

Benzimidazole derivatives, including those related to this compound, have been synthesized and characterized for their biological activities. Molecular docking studies have further elucidated the binding affinities and mechanisms of action of these compounds, providing insights into their potential as biological agents against various diseases and conditions [Nagaraja et al., 2020].

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . They have been found to be effective against various strains of microorganisms .

Mode of Action

It is known that benzimidazoles can bind to the minor groove of the dna molecule and recognize a specific base sequence . The mechanism of action of DNA minor groove binding agents involves two steps: initially, the binding agent is hydrophobically transferred from solution into the DNA minor groove .

Biochemical Pathways

Benzimidazole derivatives have been found to exhibit anticancer activities . They have been associated with various mechanisms of action, including the inhibition of certain proteins involved in cancer cell proliferation .

Pharmacokinetics

Benzimidazole derivatives have been found to possess favorable pharmacokinetics and exhibit impressive tumor growth inhibition properties against different cell lines .

Result of Action

Benzimidazole derivatives have been found to exhibit good to potent antiproliferative activity against various cancer cell lines .

Action Environment

Benzimidazoles have been mentioned as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Biochemical Analysis

Biochemical Properties

Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure and functional groups of the benzimidazole derivative

Cellular Effects

Benzimidazole derivatives have been shown to exhibit antimicrobial and antiproliferative activities . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

2-pentylsulfanyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-2-3-6-9-15-12-13-10-7-4-5-8-11(10)14-12/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDRAWHTHZNLTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-[(1E)-{2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl}methylidene]benzohydrazide](/img/structure/B2539274.png)

![3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539279.png)

![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2539282.png)

![7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2539287.png)

![[1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2539290.png)

![(E)-N-[(1-Cyclopropylimidazol-4-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2539291.png)

![2-chloro-N-[2-[1-(3-methoxy-4-propan-2-yloxyphenyl)ethylcarbamoylamino]ethyl]propanamide](/img/structure/B2539294.png)